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Compound of Interest

Compound Name: NH-bis(PEG2-C2-acid)

Cat. No.: B8106066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NH-bis(PEG2-C2-acid) is a homobifunctional, polyethylene glycol (PEG)-based crosslinker

that is increasingly utilized in the field of bioconjugation, particularly for the synthesis of

Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein by the proteasome. The linker component of a

PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the

ternary complex between the target protein, the PROTAC, and the E3 ligase.

The NH-bis(PEG2-C2-acid) linker possesses two terminal carboxylic acid groups, enabling the

covalent conjugation of two different amine-containing molecules through the formation of

stable amide bonds. Its discrete PEG length provides a defined spatial separation between the

conjugated molecules. The PEG component enhances the linker's hydrophilicity, which can

improve the solubility and pharmacokinetic properties of the resulting bioconjugate.

These application notes provide a detailed overview of the bioconjugation techniques involving

NH-bis(PEG2-C2-acid), with a focus on the widely used 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for the

conjugation of amine-containing molecules.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8106066?utm_src=pdf-interest
https://www.benchchem.com/product/b8106066?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://jenkemusa.com/protac-peg-linkers
https://file.medchemexpress.com/catalog/targetPDF/PROTAC-Linker-Inhibitors-Modulators-MCE.pdf
https://jenkemusa.com/product/protac-peg-linkers
https://www.benchchem.com/product/b8106066?utm_src=pdf-body
https://www.benchchem.com/product/b8106066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Features and Applications
Key Features of NH-bis(PEG2-C2-acid):

Homobifunctional: Contains two identical reactive groups (carboxylic acids) for crosslinking

amine-containing molecules.

PEG-based Spacer: The short PEG spacer arm enhances hydrophilicity, which can improve

the solubility and reduce aggregation of the final conjugate.

Defined Length: The discrete length of the PEG linker allows for precise control over the

distance between the conjugated molecules.

Versatile: Can be used to conjugate a wide range of molecules containing primary amines,

including proteins, peptides, and small molecule ligands.

Primary Applications:

PROTAC Synthesis: As a central linker to connect a target protein-binding ligand and an E3

ligase-binding ligand.* Antibody-Drug Conjugate (ADC) Development: To link cytotoxic drugs

to antibodies, where the PEG component can improve the ADC's therapeutic index.

Crosslinking of Proteins and Peptides: For studying protein-protein interactions or creating

stabilized protein complexes.

Surface Modification: For immobilizing proteins or other molecules onto surfaces

functionalized with amines.
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Property Value

Chemical Name 4,7,13,16-tetraoxa-10-azanonadecanedioic acid

Molecular Formula C14H27NO8

Molecular Weight 337.37 g/mol

CAS Number 1919044-99-7

Appearance Solid Powder

Reactive Groups Carboxylic Acid (-COOH)

Reactive Towards Primary Amines (-NH2)

Solubility
Soluble in aqueous solutions and some organic

solvents like DMSO and DMF.

Storage Store desiccated at -20°C.

Experimental Protocols
The most common method for conjugating the carboxylic acid groups of NH-bis(PEG2-C2-
acid) to primary amines is through the use of EDC and NHS (or its water-soluble analog, Sulfo-

NHS). This is typically a two-step process where the carboxyl group is first activated with EDC

and NHS to form a more stable NHS-ester, which then readily reacts with a primary amine.

Protocol 1: Two-Step EDC/NHS Bioconjugation of an
Amine-Containing Molecule to NH-bis(PEG2-C2-acid)
This protocol describes the sequential conjugation of two different amine-containing molecules

(Molecule A and Molecule B) to the NH-bis(PEG2-C2-acid) linker.

Materials:

NH-bis(PEG2-C2-acid)

Molecule A (containing a primary amine)

Molecule B (containing a primary amine)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Desalting columns

Anhydrous DMSO or DMF

Procedure:

Step 1: Preparation of Reagents

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to

prevent moisture condensation.

Prepare a stock solution of NH-bis(PEG2-C2-acid) in anhydrous DMSO or DMF.

Dissolve Molecule A and Molecule B in the appropriate buffers. Proteins are typically

dissolved in the Coupling Buffer.

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately

before use.

Step 2: Activation of the First Carboxylic Acid Group of the Linker

Dissolve NH-bis(PEG2-C2-acid) in Activation Buffer.

Add a molar excess of EDC and NHS/Sulfo-NHS to the linker solution. Refer to Table 1 for

recommended molar ratios.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to Molecule A
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Immediately add the activated linker solution to the solution of Molecule A in Coupling Buffer.

The reaction with primary amines is most efficient at a pH of 7.2-8.0.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Step 4: Purification of the Mono-conjugated Intermediate

Purify the resulting Molecule A - Linker - Acid conjugate from excess reagents and unreacted

Molecule A using a desalting column or dialysis.

Step 5: Activation of the Second Carboxylic Acid Group

Dissolve the purified mono-conjugate in Activation Buffer.

Repeat the activation step by adding a fresh molar excess of EDC and NHS/Sulfo-NHS.

Incubate for 15-30 minutes at room temperature.

Step 6: Conjugation to Molecule B

Add the newly activated mono-conjugate to the solution of Molecule B in Coupling Buffer.

Incubate for 2 hours at room temperature or overnight at 4°C.

Step 7: Quenching and Final Purification

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM

and incubate for 15 minutes. This will hydrolyze any remaining NHS-esters.

Purify the final Molecule A - Linker - Molecule B conjugate using a desalting column, size-

exclusion chromatography (SEC), or other appropriate purification method to remove excess

reagents and byproducts.

Table 1: Recommended Molar Ratios for EDC/NHS Activation and Conjugation
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Reagent
Molar Ratio (Reagent :
Carboxylic Acid)

Purpose

EDC 2-10 fold excess
Activation of the carboxyl

group

NHS/Sulfo-NHS 2-10 fold excess
Stabilization of the activated

intermediate

Amine-containing Molecule
1-10 fold excess

(Linker:Amine)

Conjugation to the activated

linker

Note: The optimal molar ratios may need to be determined empirically for each specific

application.

Protocol 2: Characterization of the Bioconjugate
1. SDS-PAGE:

To visualize the increase in molecular weight of a protein after conjugation.

Run samples of the unconjugated protein, the mono-conjugate, and the final conjugate on an

SDS-PAGE gel. A shift in the band(s) will indicate successful conjugation.

2. Mass Spectrometry (MS):

To confirm the exact mass of the final conjugate and determine the degree of labeling.

Techniques such as MALDI-TOF or ESI-MS can be used.

3. HPLC Analysis:

To assess the purity of the conjugate and separate it from unreacted components.

Size-exclusion chromatography (SEC) can separate the conjugate based on size, while

reverse-phase HPLC (RP-HPLC) can be used for purity assessment.
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Caption: Workflow for the two-step bioconjugation using NH-bis(PEG2-C2-acid).
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Caption: General mechanism of action for a PROTAC.

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8106066?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Suggested Solution

Low Conjugation Efficiency

- Inactive EDC/NHS due to

hydrolysis. - Hydrolysis of the

NHS-ester intermediate. -

Incorrect buffer pH. -

Competing primary amines in

the buffer (e.g., Tris).

- Use fresh, properly stored

reagents. - Perform the

conjugation step immediately

after activation. - Ensure

Activation Buffer is pH 4.5-6.0

and Coupling Buffer is pH 7.2-

8.0. - Use non-amine

containing buffers like MES

and PBS.

Aggregation of Conjugate

- High degree of labeling. -

Hydrophobic interactions of the

conjugated molecules.

- Reduce the molar ratio of the

linker to the target molecule. -

Perform conjugation at a lower

protein concentration. - Include

solubility-enhancing additives

like arginine in the buffer.

Precipitation during Reaction

- Poor solubility of a reactant or

product. - Incorrect buffer

conditions.

- Ensure all components are

fully dissolved before mixing. -

Consider adding a co-solvent

like DMSO or DMF if

compatible with the

biomolecules. - Optimize buffer

pH and ionic strength.

These application notes and protocols provide a comprehensive guide for utilizing NH-
bis(PEG2-C2-acid) in bioconjugation. For optimal results, it is recommended to perform small-

scale pilot experiments to determine the ideal reaction conditions for your specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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